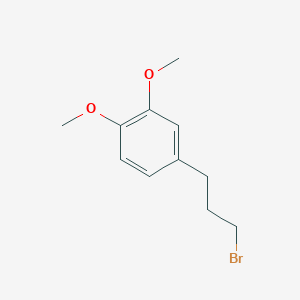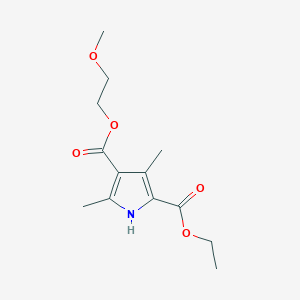
2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO5 . It has a molecular weight of 269.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with ethyl, methoxyethyl, and two methyl groups, and it also contains two carboxylate groups .科学的研究の応用
Hydrogen-bonding Patterns and Molecular Structures
A study detailed the crystal and molecular structures of derivatives closely related to the compound , highlighting the significance of hydrogen-bonding patterns in determining molecular stability and assembly. These structural insights are crucial for understanding the compound's behavior in different chemical environments (Senge & Smith, 2005).
Structural Parameters and Dimerization
Another study focused on the experimental and calculated structural parameters of a derivative, emphasizing its dimerization through hydrogen bonds. Such information is vital for the design of molecules with specific properties and behaviors in solid-state chemistry (Silva et al., 2006).
Synthesis and Characterization
Research on the synthesis, characterization, and computational study of pyrrole chalcone derivatives, which are structurally similar to the compound , has provided valuable insights into their potential applications in developing new chemical entities. This includes their role in forming dimers with multiple interactions and the implications for synthetic organic chemistry (Singh, Rawat, & Sahu, 2014).
Quantum Chemical Calculations
The use of quantum chemical calculations to evaluate the properties of related compounds has been documented, offering a deeper understanding of their electronic structure and potential reactivity. This computational approach aids in predicting the behavior of such molecules in various chemical reactions, facilitating their application in synthetic pathways (Singh et al., 2013).
Supramolecular Synthons for Crystal Engineering
Research has also explored the use of pyrrole-2-carboxylate derivatives as supramolecular synthons in crystal engineering. This application underscores the compound's utility in designing and developing new materials with tailored properties, leveraging the robustness of specific supramolecular interactions (Yin & Li, 2006).
作用機序
The mechanism of action of 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-O-ethyl 4-O-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-5-18-13(16)11-8(2)10(9(3)14-11)12(15)19-7-6-17-4/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWRUXDLLGCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

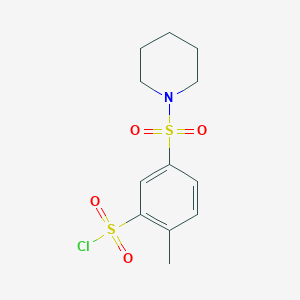
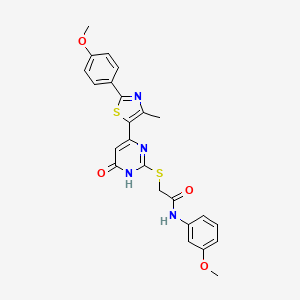
![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

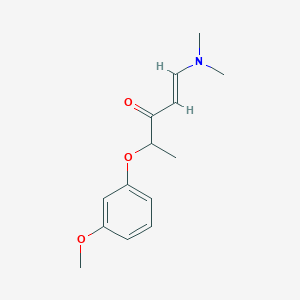
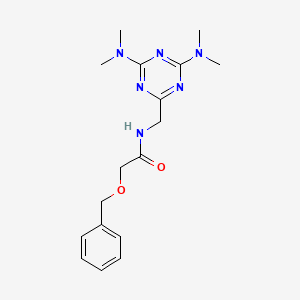

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
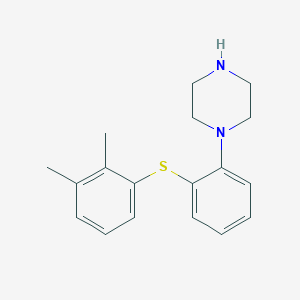
![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)

